CID 162367986
Description
The compound with the identifier “CID 162367986” is a chemical entity listed in the PubChem database
Properties
Molecular Formula |
C3H4F2KOS |
|---|---|
Molecular Weight |
165.23 g/mol |
InChI |
InChI=1S/C3H4F2OS.K/c4-2(5)1-3(6)7;/h2H,1H2,(H,6,7); |
InChI Key |
JGJIVUACJGQPBY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)C(=O)S.[K] |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for the preparation of CID 162367986 involve several steps. Typically, the synthesis starts with the selection of appropriate starting materials, which undergo a series of chemical reactions under controlled conditions. These reactions may include alkylation, halogenation, and other organic transformations. Industrial production methods often involve optimizing these reactions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
CID 162367986 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
CID 162367986 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways. In medicine, this compound could be explored for its potential therapeutic effects, such as its ability to modulate specific molecular targets. Additionally, in industry, this compound may be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of CID 162367986 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application. For example, in a biological setting, this compound may inhibit the activity of a particular enzyme, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, CID 162367986 exhibits unique properties that make it distinct. Similar compounds may include those with comparable chemical structures or functional groups. The uniqueness of this compound may lie in its specific reactivity, stability, or biological activity. Some similar compounds include those with slight variations in their chemical structure, which may result in different reactivity or biological effects.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 162367986?
- Methodological Answer : Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure your question. For example:
- Population : Specific biological systems or molecular targets (e.g., enzyme inhibitors).
- Intervention : this compound’s physicochemical properties or interactions.
- Comparison : Baseline activity without the compound or against analogous compounds.
- Outcome : Measurable effects (e.g., binding affinity, catalytic inhibition).
Q. What are effective strategies for conducting a literature review on this compound?
- Methodological Answer :
Use Google Scholar with Boolean operators (e.g., "this compound" AND "synthesis") and filter by publication date to prioritize recent studies .
Follow a systematic review protocol:
- Define scope : Focus on peer-reviewed articles, excluding patents or industrial reports.
- Extract data : Tabulate key findings (e.g., synthesis routes, biological assays) for comparative analysis.
- Identify contradictions : Note discrepancies in reported properties (e.g., solubility, stability) for further investigation .
Q. What ethical considerations are essential when involving human subjects in research on this compound?
- Methodological Answer :
- Protocol approval : Submit detailed research plans (hypotheses, experimental design) to an Institutional Review Board (IRB).
- Informed consent : Disclose potential risks (e.g., toxicity) and ensure participant anonymity in data reporting.
- Data handling : Securely store sensitive information using encrypted databases .
Advanced Research Questions
Q. How to design experiments to assess the biochemical properties of this compound?
- Methodological Answer :
- Step 1 : Prioritize assays based on the compound’s known interactions (e.g., enzyme inhibition, receptor binding).
- Step 2 : Use control groups (positive/negative controls) to validate assay reliability.
- Step 3 : Optimize experimental conditions (e.g., pH, temperature) using factorial design to account for variable interactions.
- Documentation : Follow journal-specific guidelines (e.g., Materials and Methods sections) to ensure reproducibility, including supplier details for reagents and equipment .
Q. What methodologies are recommended for analyzing contradictory data in studies involving this compound?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers.
- Sensitivity analysis : Test how varying assumptions (e.g., purity levels, measurement techniques) affect conclusions.
- Root-cause investigation : Replicate conflicting experiments under standardized conditions to isolate variables (e.g., solvent choice, instrumentation calibration) .
Q. How to ensure reproducibility in synthesizing this compound across different laboratory settings?
- Methodological Answer :
- Detailed protocols : Specify reaction parameters (e.g., stoichiometry, catalyst loading) using SI units and validated analytical methods (e.g., NMR, HPLC).
- Collaborative validation : Share samples with independent labs for cross-verification of purity and yield.
- Data transparency : Publish raw datasets (e.g., spectral files, chromatograms) in supplementary materials .
Key Resources for Further Guidance
- Data Analysis : Use tools like R or Python for statistical modeling of dose-response curves or structure-activity relationships .
- Experimental Design : Reference handbooks like Investigations: A Handbook for Biology and Chemistry Courses for hypothesis-driven workflows .
- Ethical Compliance : Consult IRB guidelines and journals’ Author Instructions for human subject research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
